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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790

For Researchers, Scientists, and Drug Development Professionals

The N-(4-Hydroxyphenyl)Phthalimide scaffold has emerged as a versatile pharmacophore in
medicinal chemistry, exhibiting a wide spectrum of biological activities. Analogs of this core
structure have been synthesized and evaluated for their potential as anticancer, antimicrobial,
anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comparative analysis of
the structure-activity relationships (SAR) of these analogs, supported by experimental data, to
aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data

The biological activities of various N-(4-Hydroxyphenyl)Phthalimide analogs are summarized
below. The data highlights the impact of different substitutions on the phthalimide and phenyl
rings on their therapeutic potential.

Anticancer Activity

The antiproliferative effects of N-(4-Hydroxyphenyl)Phthalimide analogs have been
evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50)
values indicate the potency of the compounds in inhibiting cancer cell growth.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1266790?utm_src=pdf-interest
https://www.benchchem.com/product/b1266790?utm_src=pdf-body
https://www.benchchem.com/product/b1266790?utm_src=pdf-body
https://www.benchchem.com/product/b1266790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound

L. Cancer Cell Line IC50 (uM) Reference
ID/Substitution

N-Hydroxyphthalimide  BT-20 (Breast

) 3.14 +0.06 [1]
(NHPI) Carcinoma)
N-Hydroxyphthalimide  LoVo (Colon
_ 4.05+0.12 [1]
(NHPI) Adenocarcinoma)
N-Hydroxyphthalimide  HT-29 (Colon
) 11.54 +0.12 [1]
(NHPI) Adenocarcinoma)
Phthalimide-based ]
] MV4-11 (Leukemia) 8.21 [2]
thiazole (4c)
Phthalimide-based
) A549 (Lung Cancer) 25.57 [2]
thiazole (4c)
Phthalimide-based MDA-MB-231 (Breast
_ 9.66 [2]
thiazole (49) Cancer)
Phthalimide-based UMUC-3 (Bladder
_ 19.81 [2]
thiazole (49) Cancer)
SAR Insights:

e The introduction of an N-hydroxy group on the phthalimide ring demonstrates potent and
selective cytotoxicity against breast and colon cancer cell lines.[1]

e The addition of a thiazole ring with specific substitutions on the phenyl moiety, such as a 4-
trifluoromethyl group (4c), leads to significant antiproliferative activity against leukemia and
lung cancer cells.[2]

» A sulfonamide group on the phenyl ring of the phthalimide-based thiazole analog (4g) shows
high activity against breast and bladder cancer cell lines.[2]

Antimicrobial Activity

Analogs of N-(4-Hydroxyphenyl)Phthalimide have been tested for their efficacy against
various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key
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indicator of antimicrobial potency.

Compound ) .
L Microorganism MIC (pg/mL) Reference
ID/Substitution
Phthalimide aryl ester Staphylococcus
128 [3]
(3b, R=Me) aureus
Phthalimide aryl ester =~ Pseudomonas
. 128 [3]
(3b, R=Me) aeruginosa
Phthalimide aryl ester ) o
Candida tropicalis 128 [3]
(3b, R=Me)
Phthalimide aryl ester _ _
Candida albicans 128 [3]
(3b, R=Me)
2-(1,3-dioxoisoindolin-
2-yl)-N-(4- Mycobacterium
Y)-NA Y . 0.49 [4]
hydroxybenzyl)acetam tuberculosis
ide (4c)
SAR Insights:

o Phthalimide aryl esters, such as the methyl-substituted analog (3b), exhibit broad-spectrum
activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]

e The incorporation of a 4-hydroxybenzyl)acetamide moiety at the nitrogen of the phthalimide
ring (4c) results in exceptionally potent antitubercular activity.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of these analogs are often assessed through their ability to
inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
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Compound

L. Enzyme IC50 (uM) Reference
ID/Substitution
Phthalimide derivative
COX-2 0.18 [5]
(6a)
Phthalimide derivative
COX-2 0.24 [5]
(6b)
Phthalimide derivative
COX-2 0.28 [5]
(7a)
Phthalimide derivative
COX-2 0.36 [5]
(7b)
N-phenyl-phthalimide LPS-induced
) ) ) ED50 = 2.5 mg/kg [6]
sulfonamide (3e) neutrophil recruitment
SAR Insights:

» Specific substitutions on the phthalimide scaffold, as seen in compounds 6a, 6b, 7a, and 7b,
can lead to potent and selective inhibition of the COX-2 enzyme.[5]

e The presence of a sulfonyl-thiomorpholine moiety in the N-phenyl-phthalimide sulfonamide
analog (3e) demonstrates potent in vivo anti-inflammatory activity by inhibiting neutrophil
recruitment.[6]

Enzyme Inhibitory Activity

Beyond COX enzymes, N-(4-Hydroxyphenyl)Phthalimide analogs have been investigated as
inhibitors of other enzymes, such as carbonic anhydrases (CASs).
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Compound .
L. Enzyme Ki (nM) Reference
ID/Substitution
Phthalimide-capped
benzenesulfonamide hCA 28.5 [7]
1)
Phthalimide-capped
benzenesulfonamide hCA Il 2.2 [7]

)

SAR Insights:

e Capping a benzenesulfonamide with a phthalimide moiety can result in potent inhibition of
human carbonic anhydrase isoforms | and Il, with selectivity for hCA 11.[7]

Experimental Protocols
Synthesis of N-(4-Hydroxyphenyl)Phthalimide Analogs

A general and widely used method for the synthesis of N-substituted phthalimides is the
condensation of phthalic anhydride with a primary amine.[8][9]

Materials:

Phthalic anhydride

Appropriately substituted 4-aminophenol or other primary amine

Toluene or glacial acetic acid (solvent)

para-Toluenesulfonic acid (PTSA) (catalyst, if using toluene)
Procedure (Conventional Heating):

 In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired
primary amine (e.g., 4-aminophenol).[8]
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» Add a suitable solvent, such as toluene, along with a catalytic amount of PTSA (e.g., 0.1 eq).
[8] Alternatively, use glacial acetic acid as both the solvent and catalyst.[9]

» Reflux the reaction mixture with stirring for several hours (e.g., 9 hours in toluene at 110°C).

[8]
» Upon completion, cool the reaction mixture.

« If using toluene, remove the solvent under reduced pressure. If using acetic acid, pour the
mixture into water to precipitate the product.[10]

e Collect the crude product by filtration.

» Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column
chromatography.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as an indicator of cell viability,
proliferation, and cytotoxicity.

Materials:

o Cancer cell lines

e Culture medium

o 96-well plates

e Test compounds (N-(4-Hydroxyphenyl)Phthalimide analogs)

o MTT labeling reagent (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

Procedure:
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e Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 1074 cells/well) and allow
them to adhere overnight.[11]

o Treat the cells with various concentrations of the test compounds and incubate for a
specified period (e.g., 48 or 72 hours).[1][11]

 After the incubation period, add 10-20 pL of MTT labeling reagent to each well and incubate
for 4 hours at 37°C.[11]

e Remove the medium and add 100-150 pL of the solubilization solution to each well to
dissolve the formazan crystals.[11]

» Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
e Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

o Calculate the percentage of cell viability and the IC50 value for each compound.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using
commercially available screening kits or by following established protocols. A common method
involves the fluorometric detection of Prostaglandin G2, an intermediate product generated by
the COX enzyme.[12]

Materials:

e COX-1 and COX-2 enzymes (human recombinant)
o COX Assay Buffer

o COX Probe

o COX Cofactor

e Arachidonic Acid (substrate)

e Test compounds
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e 96-well plate
e Fluorometric microplate reader

Procedure (General Fluorometric Assay):

Prepare a reaction mixture containing the COX assay buffer, COX probe, and COX cofactor.
e Add the test inhibitor at various concentrations to the designated wells of a 96-well plate.

e Add the COX-2 enzyme to the wells.

« Initiate the reaction by adding the arachidonic acid solution.

o Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and
an emission wavelength of 587 nm for 5-10 minutes.[12]

e The rate of the reaction is determined from the linear portion of the kinetic curve.
o Calculate the percentage of inhibition and the IC50 value for each compound.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and
experimental evaluation of N-(4-Hydroxyphenyl)Phthalimide analogs.
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Caption: General workflow for SAR studies of N-(4-Hydroxyphenyl)Phthalimide analogs.
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Caption: Proposed anticancer mechanism of action for N-Hydroxyphthalimide analogs.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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